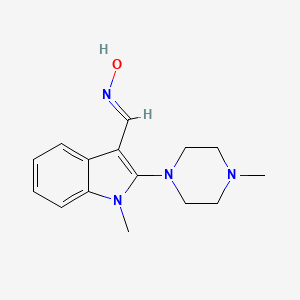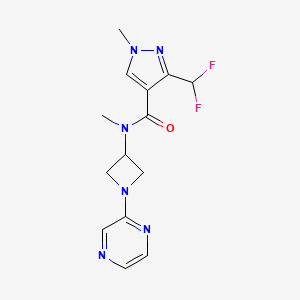
3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrazine moiety, and an azetidine ring, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the Azetidine Ring: This can be synthesized via cyclization reactions involving suitable amines and haloalkanes.
Coupling with Pyrazine Moiety: The final step involves coupling the azetidine intermediate with a pyrazine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide
- 3-(Chloromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide
Uniqueness
3-(Difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
特性
IUPAC Name |
3-(difluoromethyl)-N,1-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O/c1-20-8-10(12(19-20)13(15)16)14(23)21(2)9-6-22(7-9)11-5-17-3-4-18-11/h3-5,8-9,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJGRLQROHJYJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N(C)C2CN(C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2402638.png)
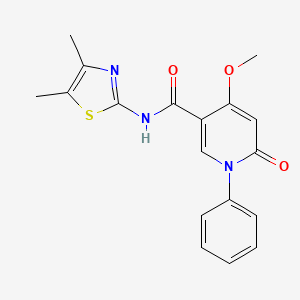
![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)
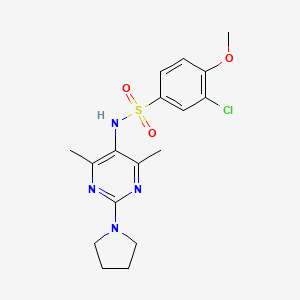
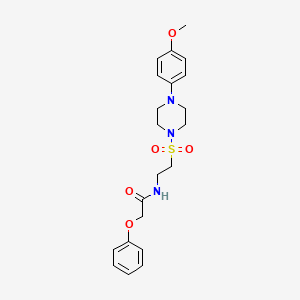
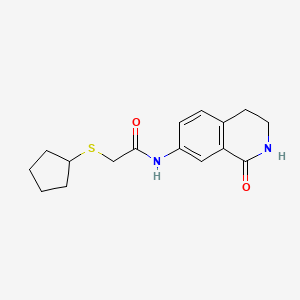
![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)
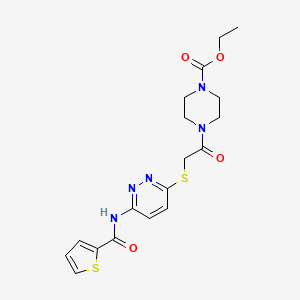
![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)
![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)
![3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2402655.png)
